N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a benzodioxine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole core with the benzodioxine ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological activities.
Benzodioxine Derivatives: Compounds like dioxin and its derivatives share the benzodioxine ring and have similar chemical properties.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combined benzimidazole and benzodioxine structures, which may confer distinct pharmacological and chemical properties .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which contribute to its biological activity. The benzimidazole moiety is known for its role in various pharmacological effects, while the dioxine and carboxamide groups enhance its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities such as:
- Anticancer Activity : Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of gene expression related to cell survival .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes like Indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion .
- Antimicrobial Properties : Certain benzimidazole derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections .
Case Studies and Experimental Data
-
Anticancer Effects : A study evaluated the effects of similar benzimidazole derivatives on K562 leukemia cells. The results indicated significant cytotoxicity and apoptosis induction at specific concentrations, highlighting the potential of these compounds in cancer therapy .
Compound IC50 (µM) Mechanism Benzimidazole Derivative 1 0.003 Caspase activation Benzimidazole Derivative 2 0.022 P-glycoprotein inhibition - Inhibition Studies : Another investigation into the inhibitory action of benzimidazole analogues on IDO revealed that certain modifications to the molecular structure significantly enhanced their binding affinity and selectivity against cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as BCR-ABL. These studies help elucidate how structural variations influence biological activity .
Comparative Analysis with Other Compounds
A comparative analysis with other benzimidazole derivatives can provide further insights into the unique properties of this compound.
Compound Name | Anticancer Activity | IDO Inhibition | Other Activities |
---|---|---|---|
Compound A | High | Moderate | Antimicrobial |
Compound B | Moderate | High | Antiviral |
N-[...]-Carboxamide | Very High | Very High | Antifungal |
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)18(19-21-13-7-3-4-8-14(13)22-19)23-20(24)17-11-25-15-9-5-6-10-16(15)26-17/h3-10,12,17-18H,11H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
LZSKXEQZDCYOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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